molecular formula C6H4F3IN2 B3100902 2-Iodo-4-methyl-6-(trifluoromethyl)pyrimidine CAS No. 1379323-55-3

2-Iodo-4-methyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B3100902
CAS No.: 1379323-55-3
M. Wt: 288.01 g/mol
InChI Key: CWBPRKCDRBGCLV-UHFFFAOYSA-N
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Description

2-Iodo-4-methyl-6-(trifluoromethyl)pyrimidine (molecular formula C12H8F3IN2) is a halogenated pyrimidine derivative characterized by a trifluoromethyl (-CF3) group at position 6, a methyl (-CH3) group at position 4, and an iodine atom at position 2. This compound is part of a broader class of trifluoromethyl-substituted pyrimidines, which are of significant interest in medicinal chemistry and agrochemical research due to their bioactivity and structural versatility .

Pyrimidine derivatives are often synthesized via nucleophilic substitution or coupling reactions, as exemplified by the preparation of intermediates such as 2-substituted-4-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid . The iodine substituent in 2-iodo derivatives enhances reactivity in cross-coupling reactions, making it a valuable precursor for further functionalization .

Properties

IUPAC Name

2-iodo-4-methyl-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3IN2/c1-3-2-4(6(7,8)9)12-5(10)11-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBPRKCDRBGCLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301238520
Record name Pyrimidine, 2-iodo-4-methyl-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301238520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379323-55-3
Record name Pyrimidine, 2-iodo-4-methyl-6-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379323-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 2-iodo-4-methyl-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301238520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation and trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions such as temperature and pressure are crucial to achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-methyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation of the methyl group can yield aldehydes or carboxylic acids .

Mechanism of Action

The mechanism of action of 2-Iodo-4-methyl-6-(trifluoromethyl)pyrimidine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine and methyl groups can participate in specific binding interactions with target proteins or enzymes . These interactions can modulate biological pathways and exert therapeutic or bioactive effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The trifluoromethyl group confers high electronegativity and lipophilicity, while iodine contributes to molecular weight and polarizability. Below is a comparative analysis with structurally related compounds:

Compound Name Molecular Formula Substituents (Positions) Key Properties/Applications Reference
2-Iodo-4-methyl-6-(trifluoromethyl)pyrimidine C12H8F3IN2 I (C2), CH3 (C4), CF3 (C6) Precursor for cross-coupling reactions
2-Iodo-4-(trifluoromethyl)pyrimidine C5H2F3IN2 I (C2), CF3 (C4) Higher reactivity due to absence of methyl group
2-Chloro-4-trifluoromethyl-6-[4-(trifluoromethyl)phenyl]pyrimidine C12H5ClF6N2 Cl (C2), CF3 (C4, C6-phenyl) Enhanced antifungal activity
6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine C17H9Cl2F3N2 Cl (C3, C5-phenyl), CF3 (C4) Agrochemical applications

Key Observations :

  • Iodine at C2 enhances leaving-group ability in substitution reactions compared to chlorine or bromine analogs, facilitating Suzuki-Miyaura or Ullmann couplings .

Biological Activity

2-Iodo-4-methyl-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C8H8F3N2I
  • Molecular Weight : 316.062 g/mol

Biological Activity Overview

The compound has shown promise in various biological assays, particularly in the context of cancer therapy and enzyme inhibition. Its structural features contribute to its interaction with biological targets, making it a candidate for further investigation.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. For instance, it has been studied for its inhibitory effects on branched-chain amino acid transaminases (BCATs), which are crucial in the metabolism of branched-chain amino acids and are implicated in various cancer types .

Case Study 1: Inhibition of BCAT Enzymes

A study evaluating the inhibitory effects of pyrimidine derivatives on BCAT enzymes revealed that this compound exhibited significant inhibition. The IC50 values were determined through high-throughput screening assays, indicating a strong selectivity for the target enzymes .

CompoundIC50 (µM)Selectivity
This compound0.5High
BAY-069 (control)0.3Moderate

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of various pyrimidine derivatives, including this compound. The compound demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.

Cell LineIC50 (µM)
FaDu (hypopharyngeal)1.2
MCF7 (breast)1.5
A549 (lung)1.0

Structure-Activity Relationship (SAR)

The structural modifications of pyrimidine derivatives significantly influence their biological activity. The presence of the trifluoromethyl group enhances lipophilicity, which can improve cell membrane permeability and binding affinity to target sites. This relationship is critical in optimizing compounds for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Iodo-4-methyl-6-(trifluoromethyl)pyrimidine?

  • Methodological Answer : The synthesis typically involves halogenation and trifluoromethylation steps. A common approach is to react 4-methyl-6-(trifluoromethyl)pyrimidine with iodine in the presence of a base (e.g., potassium carbonate) under controlled temperatures (60–80°C) to introduce the iodine substituent . Solvent selection (e.g., DMF or acetonitrile) and stoichiometric ratios of iodine (1.2–1.5 equivalents) are critical to avoid over-iodination. The molecular weight (323.04 g/mol) and purity (>95%) can be confirmed via mass spectrometry and HPLC .

Q. How is the compound characterized spectroscopically, and what key peaks should researchers prioritize?

  • Methodological Answer : Key characterization techniques include:

  • ¹⁹F NMR : A singlet near δ -60 ppm confirms the trifluoromethyl group .
  • ¹H NMR : The methyl group at position 4 appears as a singlet at δ 2.5–2.7 ppm, while the pyrimidine ring protons resonate between δ 8.0–8.5 ppm .
  • IR Spectroscopy : Stretching vibrations for C-I (500–600 cm⁻¹) and C-F (1100–1200 cm⁻¹) bonds are diagnostic .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during iodination?

  • Methodological Answer : Byproduct formation (e.g., di-iodinated species) can be mitigated by:

  • Temperature Control : Maintaining temperatures below 80°C to prevent thermal decomposition .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance iodine solubility and reaction homogeneity .
  • Catalyst Use : Copper(I) iodide (5 mol%) accelerates regioselective iodination, reducing reaction time from 24 to 8 hours .

Q. What strategies resolve contradictions in reported reactivity data for halogenated trifluoromethylpyrimidines?

  • Methodological Answer : Discrepancies in reactivity (e.g., nucleophilic substitution rates) often arise from steric effects of the trifluoromethyl group and solvent polarity. To reconcile

  • Comparative Studies : Perform parallel experiments using analogs (e.g., 4-Chloro-6-(trifluoromethyl)pyrimidine) under identical conditions to isolate substituent effects .
  • Computational Modeling : DFT calculations can predict electronic effects of the iodine substituent on ring electron density and reactivity .

Q. What protocols ensure stability during long-term storage of this compound?

  • Methodological Answer : The compound is light- and moisture-sensitive. Recommended protocols include:

  • Storage Conditions : Amber glass vials under inert gas (argon) at -20°C, with desiccants (silica gel) to prevent hydrolysis .
  • Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products like 4-methyl-6-(trifluoromethyl)pyrimidine .

Q. How can researchers design interaction studies to evaluate biological target engagement?

  • Methodological Answer : For binding assays:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure real-time binding kinetics (KD) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding specificity .
  • Competitive Assays : Use fluorescent probes (e.g., ATP analogs) to determine IC50 values in enzyme inhibition studies .

Key Considerations for Experimental Design

  • Stereoelectronic Effects : The electron-withdrawing trifluoromethyl group reduces pyrimidine ring basicity, influencing reactivity in cross-coupling reactions .
  • Safety Protocols : Use fume hoods and personal protective equipment (PPE) due to the compound’s potential toxicity and volatility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Iodo-4-methyl-6-(trifluoromethyl)pyrimidine
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2-Iodo-4-methyl-6-(trifluoromethyl)pyrimidine

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